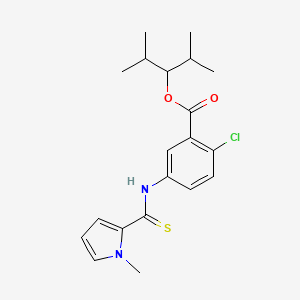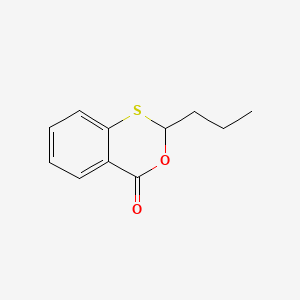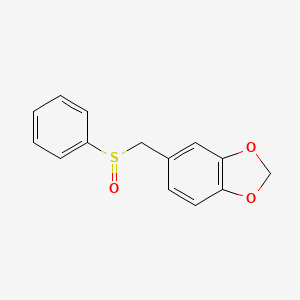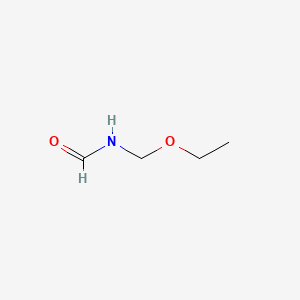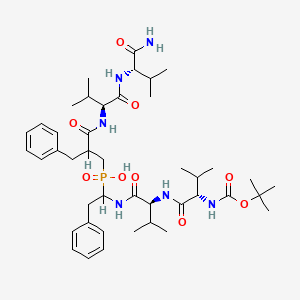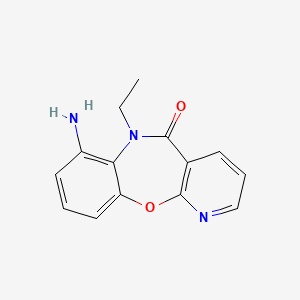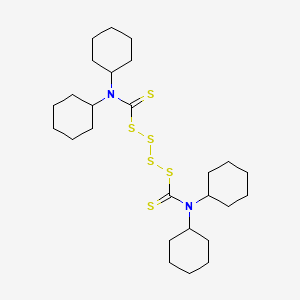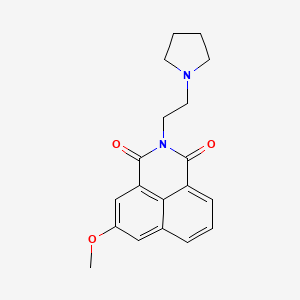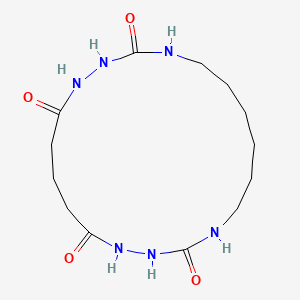
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone is a complex organic compound with the molecular formula C₁₃H₂₄N₆O₄. It is characterized by a unique structure that includes multiple nitrogen atoms and carbonyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing amine and carbonyl functionalities under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or amines.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce secondary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone involves its interaction with molecular targets through its nitrogen and carbonyl groups. These interactions can lead to the formation of stable complexes with proteins or other biomolecules, affecting their function and activity. The pathways involved often include hydrogen bonding, coordination with metal ions, and covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone: is similar to other cyclic compounds with multiple nitrogen atoms, such as cyclam (1,4,8,11-tetraazacyclotetradecane) and cyclen (1,4,7,10-tetraazacyclododecane).
Uniqueness
What sets this compound apart is its specific arrangement of nitrogen and carbonyl groups, which provides unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Eigenschaften
CAS-Nummer |
220751-74-6 |
|---|---|
Molekularformel |
C13H24N6O4 |
Molekulargewicht |
328.37 g/mol |
IUPAC-Name |
1,2,4,11,13,14-hexazacyclononadecane-3,12,15,19-tetrone |
InChI |
InChI=1S/C13H24N6O4/c20-10-6-5-7-11(21)17-19-13(23)15-9-4-2-1-3-8-14-12(22)18-16-10/h1-9H2,(H,16,20)(H,17,21)(H2,14,18,22)(H2,15,19,23) |
InChI-Schlüssel |
ZBADPRCZBZRARF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCNC(=O)NNC(=O)CCCC(=O)NNC(=O)NCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


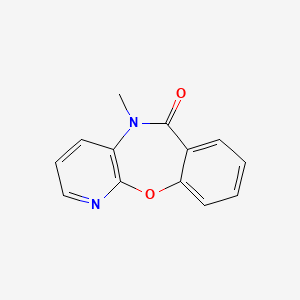


![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
